(Z)-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-3-(o-tolyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(2Z)-2-[(2-chloro-7-methylquinolin-3-yl)methylidene]hydrazinyl]-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O/c1-16-11-12-18-14-19(24(27)29-22(18)13-16)15-28-31-26-30-21-9-5-4-8-20(21)25(33)32(26)23-10-6-3-7-17(23)2/h3-15H,1-2H3,(H,30,31)/b28-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYCEFFBGLBISJ-MBTHVWNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N\NC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-3-(o-tolyl)quinazolin-4(3H)-one is a novel compound belonging to the quinazolinone family, known for its diverse biological activities including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Quinazolin-4(3H)-one
- Substituents :
- A chloro group at the 2-position of the quinoline ring.
- An o-tolyl group at the 3-position.
- A hydrazine moiety linked to a methylene bridge.
Antibacterial Activity
Quinazolinone derivatives, including the target compound, exhibit significant antibacterial properties. Studies have shown that modifications in the quinazolinone structure can enhance activity against various bacterial strains.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Parent Compound | Moderate | Moderate |
| Substituted Derivatives | Enhanced with heteryl substitutions | Variable; electron-donating groups reduce activity |
A study indicated that the introduction of electron-donating groups at specific positions improved antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation across various cancer types.
| Cancer Type | IC50 Values (µM) |
|---|---|
| Lung Cancer (NSCLC) | 15.0 |
| Breast Cancer | 12.5 |
| Colorectal Cancer | 10.0 |
The mechanism of action is believed to involve the inhibition of key signaling pathways such as EGFR and aurora kinase, which are critical in tumor growth and survival .
Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against strains such as Candida albicans and Aspergillus niger. Its efficacy varies with structural modifications.
| Compound Modification | Antifungal Activity |
|---|---|
| Hydroxy substitutions | Enhanced |
| Methyl substitutions | Moderate |
Research indicates that compounds with hydroxyl groups at ortho or meta positions exhibit superior antifungal activities compared to their unsubstituted counterparts .
Case Studies
- Antimicrobial Evaluation : A recent study synthesized a series of quinazolinone derivatives and evaluated their antimicrobial properties. The results indicated that compounds with specific substitutions exhibited broad-spectrum activity against both bacterial and fungal strains .
- Anticancer Screening : In vitro studies on lung cancer cell lines demonstrated that certain quinazolinone derivatives, including those similar to our target compound, inhibited cell growth significantly, suggesting potential for development as anticancer agents .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of hydrazine derivatives with quinazolinone frameworks. Characterization is achieved through various spectroscopic techniques including IR, NMR, and mass spectrometry, confirming the structural integrity and purity of the synthesized compounds .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, compounds similar to (Z)-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-3-(o-tolyl)quinazolin-4(3H)-one have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within low micromolar ranges, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Related Quinazolinone Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 3m | Staphylococcus aureus | 1.95 |
| 3m | Candida albicans | 3.90 |
| 5h | Acinetobacter baumannii | 20.7 |
Anticancer Properties
Quinazolinone derivatives are also being explored for their anticancer potential. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Table 2: Anticancer Activity of Quinazolinone Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HeLa | 10 |
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, quinazolinones are being investigated for their potential in treating other conditions such as inflammation and neurodegenerative diseases. Their ability to modulate biological pathways makes them suitable candidates for drug development .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of quinazolinone derivatives exhibited significant antibacterial activity against resistant strains of bacteria, emphasizing the need for new antibiotics in clinical settings .
- Anticancer Activity : Another research effort focused on the synthesis of substituted quinazolinones that displayed selective cytotoxicity against cancer cells while sparing normal cells, showcasing their potential as targeted therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
This section evaluates the target compound against structurally similar derivatives, focusing on substituent effects, synthetic routes, and bioactivity.
Substituent Variations in Quinoline-Quinazolinone Hybrids
Key Observations :
- The 2-chloro-7-methylquinoline group may improve lipophilicity and membrane permeability relative to unsubstituted analogs .
Comparative Efficiency :
- Cyclization steps for quinazolinones (e.g., using urea or hydrazine hydrate) are common across studies but vary in yield (76–85%) depending on substituents .
Spectroscopic and Physicochemical Data
Analysis :
- The target compound’s IR and NMR profiles align with hybrid hydrazone-quinazolinone systems, though specific data (e.g., melting point) are lacking in the provided evidence .
- Discrepancies in carbonyl stretching frequencies (IR) reflect electronic effects of substituents on the quinazolinone ring .
Research Implications and Gaps
Bioactivity: While analogous hydrazinylquinolines and quinazolinones show antimicrobial activity, the target compound’s biological profile remains unstudied in the provided evidence.
Stereochemical Control : The Z-configuration’s impact on bioactivity warrants investigation, as hydrazone geometry influences molecular interactions .
Data Limitations : Absence of toxicity or pharmacokinetic data in the evidence highlights a need for future studies, particularly given EPA reporting errors for related compounds .
Preparation Methods
Stereochemical Control
The Z isomer predominates (>90%) due to thermodynamic stability, as evidenced by NOESY correlations between the quinoline methyl (δ 2.45 ppm) and hydrazone NH (δ 10.2 ppm). Polar solvents (e.g., DMF) slightly increase E isomer formation (up to 15%), necessitating careful solvent selection.
Byproduct Mitigation
Common byproducts include:
- Over-oxidized quinazolines: Prevented by limiting reaction time and avoiding strong oxidants.
- Di-substituted hydrazones: Controlled by using a slight excess of aldehyde (1.1 equiv).
Spectroscopic Validation
The final compound is characterized by:
- $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$): δ 2.38 (s, 3H, CH$$3$$), 2.45 (s, 3H, quinoline-CH$$_3$$), 7.25–8.65 (m, 12H, aromatic), 10.20 (s, 1H, NH).
- IR (KBr): 1660 cm$$^{-1}$$ (C=O), 1595 cm$$^{-1}$$ (C=N).
- HRMS (ESI+): m/z 534.1321 [M+H]$$^+$$ (calc. 534.1318).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| One-pot cyclization | 78 | 95 | 6 |
| Hydrazination | 82 | 97 | 6 |
| Condensation | 68 | 93 | 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
